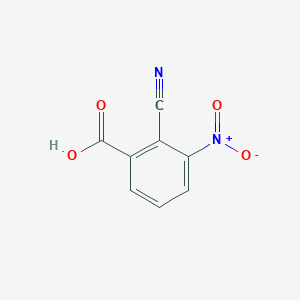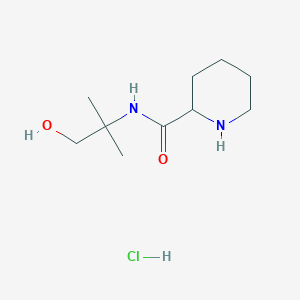
2-シアノ-3-ニトロ安息香酸
概要
説明
2-Cyano-3-nitrobenzoic acid is an organic compound with the molecular formula C8H4N2O4 It is a derivative of benzoic acid, where the benzene ring is substituted with a cyano group (-CN) at the second position and a nitro group (-NO2) at the third position
科学的研究の応用
2-Cyano-3-nitrobenzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
作用機序
Target of Action
Nitro compounds, a class to which 2-cyano-3-nitrobenzoic acid belongs, are known to interact with various biological targets .
Mode of Action
Nitro compounds, in general, are known to undergo various chemical reactions, including direct substitution with nitric acid and displacement reactions with nitrite ions . These reactions could potentially influence the interaction of 2-Cyano-3-nitrobenzoic acid with its targets.
Biochemical Pathways
Nitro compounds can participate in suzuki–miyaura (sm) coupling reactions, which involve the formation of carbon-carbon bonds . This suggests that 2-Cyano-3-nitrobenzoic acid could potentially influence pathways involving carbon-carbon bond formation.
Pharmacokinetics
Nitro compounds, in general, have lower volatility and water solubility compared to similar molecular weight compounds . These properties could potentially influence the bioavailability of 2-Cyano-3-nitrobenzoic acid.
Result of Action
The potential involvement of 2-cyano-3-nitrobenzoic acid in suzuki–miyaura (sm) coupling reactions suggests that it could influence the formation of carbon-carbon bonds .
Action Environment
The properties of nitro compounds, such as their lower volatility and water solubility, could potentially be influenced by environmental conditions .
生化学分析
Biochemical Properties
2-Cyano-3-nitrobenzoic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound can act as a substrate or inhibitor for various enzymes. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions are crucial as they can influence the enzyme’s activity and, consequently, the cellular oxidative stress levels. Additionally, 2-Cyano-3-nitrobenzoic acid can form complexes with proteins, affecting their structure and function .
Cellular Effects
The effects of 2-Cyano-3-nitrobenzoic acid on cellular processes are diverse. It has been shown to influence cell signaling pathways, particularly those involved in apoptosis and cell proliferation. By modulating the activity of key signaling molecules, such as kinases and phosphatases, 2-Cyano-3-nitrobenzoic acid can alter gene expression patterns and cellular metabolism. For example, it can induce the expression of genes involved in detoxification processes, thereby enhancing the cell’s ability to cope with oxidative stress .
Molecular Mechanism
At the molecular level, 2-Cyano-3-nitrobenzoic acid exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of specific enzymes by binding to their active sites. This binding can prevent the enzyme from interacting with its natural substrate, thereby inhibiting its activity. Additionally, 2-Cyano-3-nitrobenzoic acid can induce conformational changes in proteins, affecting their function. These changes can lead to alterations in gene expression, as the modified proteins may act as transcription factors or co-factors in the transcriptional machinery .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Cyano-3-nitrobenzoic acid can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 2-Cyano-3-nitrobenzoic acid is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its efficacy. Long-term exposure to this compound can result in adaptive cellular responses, such as the upregulation of detoxification enzymes .
Dosage Effects in Animal Models
The effects of 2-Cyano-3-nitrobenzoic acid vary with different dosages in animal models. At low doses, the compound can have beneficial effects, such as enhancing the antioxidant capacity of cells. At high doses, it can exhibit toxic effects, including oxidative damage and inflammation. These adverse effects are often dose-dependent, with higher doses leading to more severe outcomes. It is crucial to determine the optimal dosage to maximize the compound’s benefits while minimizing its toxicity .
Metabolic Pathways
2-Cyano-3-nitrobenzoic acid is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of various metabolites. These metabolites can further participate in biochemical reactions, influencing metabolic flux and metabolite levels. The compound’s interaction with metabolic enzymes can also affect the overall metabolic balance within the cell .
Transport and Distribution
The transport and distribution of 2-Cyano-3-nitrobenzoic acid within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the compound’s movement across cellular membranes and its accumulation in specific cellular compartments. The distribution pattern of 2-Cyano-3-nitrobenzoic acid can influence its biological activity, as it determines the local concentration of the compound in different tissues .
Subcellular Localization
The subcellular localization of 2-Cyano-3-nitrobenzoic acid is an important factor in its activity and function. This compound can be targeted to specific cellular compartments, such as the mitochondria or the nucleus, through targeting signals or post-translational modifications. The localization of 2-Cyano-3-nitrobenzoic acid can affect its interactions with biomolecules and its overall biological effects .
準備方法
Synthetic Routes and Reaction Conditions
2-Cyano-3-nitrobenzoic acid can be synthesized through several methods. One common approach involves the nitration of benzoic acid derivatives. For example, nitration of methyl benzoate followed by hydrolysis can yield 3-nitrobenzoic acid, which can then be further modified to introduce the cyano group . Another method involves the oxidative cleavage of 3-nitroacetophenone to the corresponding aryl carboxylic acid .
Industrial Production Methods
In industrial settings, the production of 2-Cyano-3-nitrobenzoic acid typically involves large-scale nitration and subsequent functional group transformations. The use of mixed acid systems (nitric acid and sulfuric acid) for nitration is common, followed by controlled hydrolysis and cyanation reactions to achieve the desired product .
化学反応の分析
Types of Reactions
2-Cyano-3-nitrobenzoic acid undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The nitro group is a strong electron-withdrawing group, directing electrophiles to the meta position relative to itself.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Nucleophilic Substitution: The cyano group can participate in nucleophilic substitution reactions, leading to the formation of amides or other derivatives.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Nucleophilic Substitution: Reagents such as sodium hydroxide or ammonia can be used to convert the cyano group to other functional groups.
Major Products
Reduction: Reduction of the nitro group yields 2-cyano-3-aminobenzoic acid.
Nucleophilic Substitution: Conversion of the cyano group can yield amides or carboxylic acids, depending on the reagents used.
類似化合物との比較
Similar Compounds
3-Nitrobenzoic acid: Lacks the cyano group, making it less versatile in nucleophilic substitution reactions.
2-Cyanobenzoic acid: Lacks the nitro group, reducing its reactivity in electrophilic aromatic substitution reactions.
4-Nitrobenzoic acid: The nitro group is in the para position, leading to different reactivity patterns.
Uniqueness
2-Cyano-3-nitrobenzoic acid is unique due to the presence of both the cyano and nitro groups, which confer distinct reactivity patterns and make it a valuable intermediate in organic synthesis. Its dual functionality allows for a wide range of chemical transformations, making it a versatile compound in both research and industrial applications .
特性
IUPAC Name |
2-cyano-3-nitrobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4N2O4/c9-4-6-5(8(11)12)2-1-3-7(6)10(13)14/h1-3H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFPVVWZPOOLICC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)[N+](=O)[O-])C#N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20697219 | |
| Record name | 2-Cyano-3-nitrobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20697219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1260834-31-8 | |
| Record name | 2-Cyano-3-nitrobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20697219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![4-[(Piperidin-3-ylmethyl)sulfonyl]morpholine hydrochloride](/img/structure/B1395210.png)



![methyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-4-carboxylate](/img/structure/B1395217.png)



